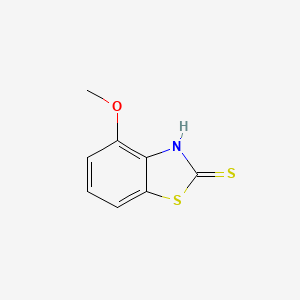

4-Methoxy-1,3-benzothiazole-2-thiol

Beschreibung

Significance of the Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry

The benzothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a fundamental building block in the synthesis of a wide range of organic compounds. tandfonline.comnih.govbenthamscience.com This structural motif is not only of academic interest but also holds immense practical importance, particularly in the realm of medicinal chemistry. The unique arrangement of nitrogen and sulfur atoms within the five-membered thiazole ring, coupled with the aromaticity of the fused benzene ring, imparts distinct electronic and steric properties to benzothiazole derivatives. benthamscience.comjchemrev.com

These properties are key to their diverse biological activities, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. tandfonline.comnih.govpharmascholars.com The structural rigidity and potential for various substitutions on the benzothiazole core allow for the fine-tuning of its physicochemical and pharmacological profiles, making it a highly sought-after scaffold in the design of novel therapeutic agents. benthamscience.comjchemrev.com

Academic Research Trajectories of Thiol-Substituted Benzothiazoles

The introduction of a thiol (-SH) group at the 2-position of the benzothiazole ring system gives rise to 2-mercaptobenzothiazoles, a class of compounds with a rich history of scientific investigation. nih.gov Research into these thiol-substituted benzothiazoles has followed several key trajectories. Initially, much of the focus was on their industrial applications, particularly as vulcanization accelerators in the rubber industry. wikipedia.orgwho.int

However, contemporary academic research has increasingly shifted towards exploring their potential in medicinal chemistry and materials science. The thiol group serves as a versatile functional handle for a variety of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. nih.gov These derivatives have been investigated for a range of biological activities, with studies exploring their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. nih.govmdpi.com The ability of the thiol group to coordinate with metal ions has also opened up avenues for their use as corrosion inhibitors and in the development of novel materials.

Overview of Key Research Domains for 4-Methoxy-1,3-benzothiazole-2-thiol

While research on the broader class of 2-mercaptobenzothiazoles is extensive, investigations into the specific derivative, 4-Methoxy-1,3-benzothiazole-2-thiol, are more focused. The introduction of a methoxy (B1213986) group at the 4-position of the benzothiazole ring can significantly influence the compound's electronic properties and biological activity.

Key research domains for 4-Methoxy-1,3-benzothiazole-2-thiol and its derivatives include:

Synthesis and Chemical Reactivity: A primary area of research involves the development of efficient and environmentally friendly synthetic routes to 4-Methoxy-1,3-benzothiazole-2-thiol. nih.govresearchgate.netrsc.org Studies also explore its reactivity, particularly at the thiol group, to generate novel derivatives with tailored properties.

Medicinal Chemistry: Building upon the known biological activities of the benzothiazole scaffold, researchers are investigating the potential of 4-Methoxy-1,3-benzothiazole-2-thiol derivatives as therapeutic agents. This includes their evaluation as potential anticancer and antimicrobial agents.

Materials Science: The unique structural and electronic features of this compound make it a candidate for applications in materials science, such as in the development of corrosion inhibitors or as a component in novel polymers.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c1-10-5-3-2-4-6-7(5)9-8(11)12-6/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZHYBLNLKNZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292830 | |

| Record name | 4-Methoxy-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-98-7 | |

| Record name | 4-Methoxy-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51793-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2(3H)-benzothiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 1,3 Benzothiazole 2 Thiol and Its Precursors

Established Synthetic Routes to Substituted Benzothiazole-2-thiol Systems

The construction of the benzothiazole-2-thiol framework can be achieved through several reliable methods. These routes typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

A foundational and widely employed method for synthesizing benzothiazole-2-thiols is the reaction of a 2-aminothiophenol (B119425) with carbon disulfide (CS₂). mdpi.com This reaction proceeds via a condensation mechanism. The amino group of the 2-aminothiophenol attacks the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule and hydrogen sulfide (B99878) leads to the formation of the stable benzothiazole-2-thiol ring system. The reaction is often carried out under pressure and at elevated temperatures, for instance, at 100 °C in an autoclave. mdpi.com This method's primary advantage is its directness and use of readily available starting materials.

For the synthesis of the target molecule, 4-Methoxy-1,3-benzothiazole-2-thiol, this would require the corresponding precursor, 2-amino-3-methoxythiophenol. The regiochemistry of the final product is dictated by the substitution pattern of this starting material.

Transition metal catalysis has become a cornerstone for the synthesis of complex heterocyclic compounds, including benzothiazole (B30560) derivatives. nih.gov These methods often provide higher yields, milder reaction conditions, and broader functional group tolerance compared to traditional methods. nih.govnih.gov

Copper-Catalyzed Syntheses: Copper catalysts are frequently used due to their low cost and high efficiency. organic-chemistry.org One approach involves the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles to yield 2-substituted benzothiazoles. organic-chemistry.org Another strategy is the reaction of 2-haloanilines with dithiocarbamates, where copper oxides (CuO) have been found to be particularly effective for bromoaniline substrates. mdpi.comnih.gov Furthermore, recyclable CuFe₂O₄ nanoparticles have been successfully used for the synthesis of 2-thio-substituted benzothiazoles from 2-mercaptobenzothiazole (B37678) and aryl halides, highlighting a move towards more sustainable catalytic systems. researchgate.net

Palladium-Catalyzed Syntheses: While often more expensive, palladium catalysts enable unique and efficient transformations. For instance, palladium-catalyzed cross-coupling reactions of 2-haloanilides with thiolating agents can construct the benzothiazole core. researchgate.net

The table below summarizes various metal-catalyzed approaches for benzothiazole synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| RuCl₃ | N-arylthioureas | 2-Aminobenzothiazoles | Intramolecular oxidative coupling; up to 91% yield. mdpi.comnih.gov |

| Ni(II) salts | N-arylthioureas | 2-Aminobenzothiazoles | Cheaper, less toxic catalyst; short reaction times; up to 95% yield. mdpi.comnih.gov |

| CuO | 2-Bromoanilines, Dithiocarbamates | 2-Aminobenzothiazoles | Effective for less reactive bromoanilines. mdpi.comnih.gov |

| Copper metal | o-Iodoanilines, Arylacetic acids, Sulfur (S₈) | 2-Substituted benzothiazoles | Operationally simple, ligand-free, decarboxylative redox-cyclization. organic-chemistry.org |

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that eliminate the need for metal catalysts and other additives. mdpi.comnih.gov These methods reduce waste, cost, and toxicity associated with metal contamination.

One prominent catalyst-free approach involves the condensation of 2-aminothiophenol with aldehydes, which can proceed efficiently in solvents like DMSO, with air serving as the oxidant. organic-chemistry.org Another innovative, one-pot, three-component reaction utilizes aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles without any catalyst, where DMSO acts as the oxidant. nih.gov Additionally, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water provides an efficient, metal-free route to benzothiazole-2-thiols in excellent yields. rsc.org Some protocols even achieve the synthesis of 2-substituted benzothiazoles under solvent-free conditions by reacting 2-aminothiophenol with benzoyl chlorides at room temperature. researchgate.net

Visible light has also been harnessed as a "reagentless" promoter for the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, proceeding via a radical mechanism without the need for transition metal catalysts or additives. nih.gov

Regioselective Functionalization Strategies for Methoxy-Substitution at the C-4 Position

Achieving methoxy (B1213986) substitution specifically at the C-4 position of the benzothiazole ring is a challenge of regioselectivity. The final substitution pattern is determined by the structure of the precursors. For 4-methoxy-1,3-benzothiazole-2-thiol, the key starting material is 2-amino-3-methoxythiophenol. The synthesis of this precursor is critical for controlling the final product's regiochemistry.

The synthesis of substituted 2-aminothiophenols often starts from a correspondingly substituted aniline (B41778). For instance, to obtain a methoxy group at the C-4 position of the benzothiazole, one must start with an aniline derivative where the methoxy group is ortho to the eventual amine and meta to the eventual thiol group.

Recent advances in C-H functionalization offer direct routes to substituted benzothiazoles. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, iridium-catalyzed C-H borylation has been shown to be a powerful tool for regioselective functionalization, allowing access to versatile building blocks that can be further modified. nih.gov While direct C-H methoxylation at the C-4 position is challenging, such borylation strategies could provide an indirect route by installing a boryl group at the C-4 position, which can then be converted to a methoxy group. The regioselectivity of these reactions is often governed by a combination of steric and electronic factors within the substrate. acgpubs.orgresearchgate.net

Optimization of Reaction Conditions and Yields in 4-Methoxy-1,3-benzothiazole-2-thiol Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-Methoxy-1,3-benzothiazole-2-thiol while minimizing reaction times and by-product formation. researchgate.net Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For Brønsted acid-catalyzed cyclizations of 2-amino thiophenols, studies have shown that using a catalyst like p-toluenesulfonic acid (TsOH·H₂O) can lead to excellent yields (>99%) under solvent-free conditions at room temperature. organic-chemistry.org While solvent choice often has a minimal impact on yield in these specific reactions, moving to higher temperatures may be necessary for less reactive substrates. organic-chemistry.org

In the synthesis of related benzothiazole derivatives, it has been shown that microwave irradiation can significantly reduce reaction times compared to conventional heating. researchgate.net For example, a reaction of 2-aminothiophenol with N-acylated benzotriazoles in water under microwave heating at 70°C for one hour gave excellent yields. researchgate.netresearchgate.net

The table below illustrates an example of condition optimization for a related benzothiazole synthesis. researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | - | CH₂Cl₂ | Reflux | 180 | 45 |

| 2 | - | CH₃CN | Reflux | 180 | 50 |

| 3 | - | Toluene | Reflux | 180 | 40 |

| 4 | - | H₂O | Reflux | 180 | Trace |

| 5 | - | EtOH | Reflux | 180 | 60 |

| 6 | - | None | r.t. | 10 | 95 |

This table demonstrates that for the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride, moving to solvent-free conditions at room temperature dramatically improved both the reaction time and the yield. researchgate.net

Green Chemistry Principles in the Synthesis of Benzothiazole Thiol Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of benzothiazole derivatives to create more environmentally benign and sustainable processes. mdpi.comnih.gov Key areas of focus include the use of greener solvents, catalyst-free conditions, and energy-efficient methods.

Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. An efficient method for synthesizing benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, which proceeds with excellent yields and avoids hazardous organic solvents. mdpi.comrsc.org Polyethylene glycol (PEG-400) has also been used as a recyclable solvent for copper-catalyzed syntheses. researchgate.net

Catalyst-Free Reactions: As discussed in section 2.1.3, eliminating metal catalysts is a major goal of green synthesis. mdpi.comnih.gov One-pot, catalyst-free reactions, such as the condensation of 2-aminothiophenol with aldehydes or the reaction of amines with elemental sulfur, reduce waste and simplify purification. nih.govorganic-chemistry.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. mdpi.com The use of room temperature conditions, as seen in some solvent-free protocols, also contributes to a lower energy footprint. researchgate.netorganic-chemistry.org

Atom Economy and Renewable Resources: Researchers are exploring the use of CO₂ as a renewable C1 source for benzothiazole synthesis. rsc.orgrsc.org For example, the reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ in the presence of a reducing agent like BH₃NH₃ provides a catalyst-free route to the benzothiazole core, showcasing high atom economy. rsc.org

By embracing these principles, the synthesis of 4-Methoxy-1,3-benzothiazole-2-thiol and other derivatives can become more efficient, cost-effective, and environmentally responsible. mdpi.commdpi.com

Systematic Derivatization and Chemical Transformations of 4 Methoxy 1,3 Benzothiazole 2 Thiol

Synthesis of S-Alkylated and S-Acylated Thioether Derivatives

The presence of a thiol group in 4-Methoxy-1,3-benzothiazole-2-thiol provides a ready site for S-alkylation and S-acylation reactions, leading to the formation of a diverse range of thioether derivatives. These reactions are typically carried out under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

S-alkylation is commonly achieved by reacting the thiol with various alkylating agents, such as alkyl halides (chlorides, bromides, iodides) or sulfates, in the presence of a base like sodium hydroxide, potassium carbonate, or an organic base. The general reaction involves the nucleophilic attack of the thiolate on the electrophilic carbon of the alkylating agent. For instance, the reaction with methyl iodide in the presence of a base yields the S-methylated derivative. clockss.org This method is highly efficient for producing a wide array of S-alkylated thioethers. nih.gov

S-acylation introduces an acyl group to the sulfur atom, forming thioesters. This is typically accomplished by reacting the thiol with acyl chlorides or acid anhydrides. Similar to S-alkylation, the reaction is often facilitated by a base to enhance the nucleophilicity of the sulfur atom. The resulting S-acylated derivatives are valuable intermediates in organic synthesis and can exhibit distinct chemical and biological properties compared to their S-alkylated counterparts.

A variety of S-alkylated and S-acylated derivatives of benzothiazole-2-thiols have been synthesized and characterized. nih.gov The specific reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields and selectivity.

Table 1: Examples of S-Alkylated and S-Acylated Derivatives of Benzothiazole-2-thiols

| Derivative Type | Reagent | Product Structure |

| S-Alkylated | Alkyl Halide (R-X) | |

| S-Acylated | Acyl Chloride (R-COCl) |

Note: The table provides a generalized representation of the product structures. R represents an alkyl or aryl group.

Exploration of N-Functionalization and Ring-Modified Analogues

While the thiol group is the most common site for derivatization, the nitrogen atom within the benzothiazole (B30560) ring can also undergo functionalization, although this is generally less facile. N-functionalization typically requires specific reaction conditions to overcome the lower nucleophilicity of the ring nitrogen compared to the exocyclic sulfur atom. Such reactions can lead to the formation of quaternary ammonium (B1175870) salts or N-substituted benzothiazolium compounds, which can alter the electronic properties and biological activity of the parent molecule.

Ring-modified analogues of 4-Methoxy-1,3-benzothiazole-2-thiol involve alterations to the core benzothiazole scaffold. This can include the introduction of additional substituents on the benzene (B151609) ring or modifications to the thiazole (B1198619) ring itself. These modifications can be achieved through multi-step synthetic sequences, starting from appropriately substituted precursors. The goal of creating ring-modified analogues is often to explore structure-activity relationships and to fine-tune the physicochemical properties of the molecule. For example, the introduction of different functional groups on the benzene ring can influence the lipophilicity, electronic nature, and metabolic stability of the compound. iarc.fr

Electrophilic Aromatic Substitution Studies on the Benzothiazole Ring System

The benzene ring of the benzothiazole system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused thiazole ring and the methoxy (B1213986) group. The methoxy group at the 4-position is a strong activating group and an ortho-, para-director. The fused thiazole ring, on the other hand, can have a deactivating effect. The interplay of these factors determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that can be performed on the benzothiazole ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely occur at the positions ortho or para to the strongly activating methoxy group, provided these positions are sterically accessible and electronically favored. The specific conditions for these reactions, such as the choice of reagent and catalyst, need to be carefully controlled to achieve the desired substitution pattern and to avoid unwanted side reactions.

Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Methoxy-1,3-benzothiazole-2-thiol Derivatives

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of 4-Methoxy-1,3-benzothiazole-2-thiol can be utilized in these reactions to create more complex molecular architectures.

For these reactions, the benzothiazole moiety typically needs to be functionalized with a suitable leaving group, such as a halide (e.g., bromo or iodo) or a triflate, at a specific position on the aromatic ring. This functionalized derivative can then be coupled with a variety of partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Alternatively, the thiol group itself can participate in palladium-catalyzed C-S cross-coupling reactions with aryl or vinyl halides to form diaryl or aryl vinyl thioethers. nih.govorganic-chemistry.org This approach offers a direct method for the arylation of the sulfur atom. rsc.org The development of efficient palladium catalyst systems has significantly expanded the scope and applicability of these cross-coupling reactions for the synthesis of complex benzothiazole derivatives. nih.gov

Comprehensive Spectroscopic and Crystallographic Investigations of 4 Methoxy 1,3 Benzothiazole 2 Thiol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-Methoxy-1,3-benzothiazole-2-thiol and its derivatives. semanticscholar.orgnanomedicine-rj.com In its solid state and in solution, 2-mercaptobenzothiazole (B37678), the parent compound, primarily exists in the thione form, with the hydrogen atom attached to the nitrogen. wikipedia.org This tautomeric preference is a key feature of this class of compounds. wikipedia.org

In the ¹H-NMR spectrum of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a derivative, distinct signals corresponding to different protons are observed. nanomedicine-rj.com The protons of the amino (-NH₂) group typically appear as a singlet around δ 6.82 ppm, while the methoxy (B1213986) (-OCH₃) protons resonate as a singlet at approximately δ 3.77 ppm. nanomedicine-rj.com The proton attached to the thiazole (B1198619) ring (-CH) shows a singlet at δ 7.13 ppm. nanomedicine-rj.com The protons on the phenyl group exhibit signals at δ 7.74 and 6.94 ppm, corresponding to the β and α positions, respectively. nanomedicine-rj.com

For other derivatives, such as 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (B77674), the ¹H-NMR spectrum reveals characteristic peaks for the aromatic protons between δ 7.21 and 7.72 ppm, the vinyl protons of the acrylate group between δ 5.82 and 6.41 ppm, and the methylene (B1212753) protons of the ethyl thioether linkage at δ 4.53 (CH₂–O) and 3.63 (S–CH₂) ppm. semanticscholar.org The methyl group on the benzothiazole (B30560) ring appears as a singlet at δ 2.39 ppm. semanticscholar.org

The ¹³C-NMR spectra provide further structural confirmation. For instance, in 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate, the carbonyl carbon of the ester is observed at δ 165.8 ppm, while the carbons of the benzothiazole ring and the vinyl group appear in their expected regions. semanticscholar.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Derivatives of 4-Methoxy-1,3-benzothiazole-2-thiol

| Compound | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | 7.74 (d, CHβ phenyl), 7.13 (s, CH thiazole), 6.94 (d, CHα phenyl), 6.82 (s, NH₂), 3.77 (s, OCH₃) | Not explicitly provided |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | 7.72 (d, Ar), 7.51 (s, Ar), 7.21 (m, Ar), 6.41 (d, CH=CH₂), 6.11 (q, CH=CH₂), 5.82 (d, CH=CH₂), 4.53 (t, CH₂–O), 3.63 (t, S–CH₂), 2.39 (t, CH₃) | 165.8 (C=O), 164.1, 151.1, 135.5, 134.6, 131.2, 128.0, 127.6, 121.1, 120.9 (Aromatic & Vinyl), 62.3 (CH₂-O), 31.9 (S-CH₂), 21.4 (CH₃) |

| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate | Not explicitly provided | 167.7, 165.6, 153.7, 133.5, 132.0, 131.2, 127.9, 124.6, 121.5, 121.3 (Aromatic & Vinyl), 62.4 (CH₂-O), 31.7 (S-CH₂) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-Methoxy-1,3-benzothiazole-2-thiol and its derivatives. esisresearch.org The spectra of these compounds are characterized by several key vibrational modes.

The C-H stretching vibrations of the heteroaromatic structure are typically observed in the range of 3000–3100 cm⁻¹. researchgate.net For 2-(4-methoxyphenyl)benzo[d]thiazole, these bands appear at 3066-3108 cm⁻¹. researchgate.net The C-N stretching absorption is generally found between 1382 and 1266 cm⁻¹. researchgate.net

In the case of 2-mercaptobenzothiazole (MBT), the thione form is more stable than the thiol form. nih.gov The vibrational assignments are often aided by density functional theory (DFT) calculations, which predict that the dimeric conformation is the most stable. nih.gov The N-H stretching vibration in the dimeric form is shifted to a lower wavenumber, which is in good agreement with experimental observations. nih.gov

The FT-IR spectrum of 2-mercaptobenzothiazole shows characteristic bands corresponding to various vibrational modes of the benzothiazole ring. researchgate.net For derivatives like 2-(2-(6-methylbenzothiazolyl)thio)ethyl methacrylate (B99206), the IR spectrum displays a strong band for the C=O stretching of the methacrylate group at 1715 cm⁻¹, along with bands for C=C stretching at 1636 cm⁻¹ and various C-H and aromatic ring vibrations. semanticscholar.org

Table 2: Key Vibrational Frequencies for 4-Methoxy-1,3-benzothiazole-2-thiol Derivatives

| Vibrational Mode | 2-(4-methoxyphenyl)benzo[d]thiazole (cm⁻¹) | 2-(2-(6-Methylbenzothiazolyl)thio)ethyl methacrylate (cm⁻¹) |

| Aromatic C-H Stretch | 3066-3108 | 2950–3021 |

| Aliphatic C-H Stretch | - | 2734–2922 |

| C=O Stretch | - | 1715 |

| C=C Stretch | - | 1636 |

| C-N Stretch | ~1382-1266 | Not explicitly assigned |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of 4-Methoxy-1,3-benzothiazole-2-thiol and its derivatives. Furthermore, tandem mass spectrometry (MS-MS) experiments allow for the elucidation of fragmentation pathways, which provides valuable structural information. nih.gov

The fragmentation of substituted 2-thiazolin-4-one derivatives, which share structural similarities, often follows common pathways, with the abundance of fragment ions depending on the nature of the substituents. nih.gov For some ionic species, the presence of tautomeric forms can be inferred from the fragmentation patterns. nih.gov

In the mass spectrum of 4-methoxy-2-aminobenzothiazole, the molecular ion peak is observed at m/z 180. chemicalbook.com The fragmentation pattern reveals characteristic losses that help to confirm the structure. Similarly, the mass spectrum of 4-methoxybenzenethiol (B147237) shows a molecular ion at m/z 140. chemicalbook.com

The development of a database of fragmentation patterns for related compounds, such as 1,2,3-benzotriazin-4-ones, can aid in the identification and structural characterization of new derivatives. nih.gov

Electronic Absorption and Emission Spectroscopy Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of these compounds. The absorption spectra of 2-mercaptobenzothiazole derivatives typically show a main absorption band in the UV region. semanticscholar.org For instance, 2-(2-(6-methylbenzothiazolyl)thio)ethyl acrylate exhibits an absorption maximum (λabs) at 283 nm in dichloromethane. semanticscholar.org

The position of the absorption and emission bands can be influenced by substituents and the solvent polarity. diva-portal.org For example, in a series of 2,1,3-benzothiadiazole (B189464) derivatives, methoxy substitution at the C4 position leads to a redshift in the emission spectrum compared to a phenyl group at the same position. diva-portal.org These shifts suggest that the excited states are stabilized by polar solvents. diva-portal.org

The fluorescence quantum yields and lifetimes are also sensitive to the molecular structure. diva-portal.orgnih.gov The presence of a methoxy group can significantly affect the emission properties. nih.gov For some benzothiazole derivatives, large Stokes shifts are observed, which is a desirable property for applications such as fluorescence microscopy. acs.org

Table 3: Photophysical Data for Selected Benzothiazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate semanticscholar.org | Dichloromethane | 283 | Not reported | Not reported |

| 4-Methoxy-2,1,3-benzothiadiazole diva-portal.org | Methanol | ~328 | 501 | 0.44 |

| 4-Phenyl-2,1,3-benzothiadiazole diva-portal.org | Methanol | Not specified | 471 | Not specified |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

For derivatives of 2-mercaptobenzothiazole, X-ray diffraction studies have confirmed the planarity of the benzothiazole ring system. nih.govnih.gov In the structure of 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, the benzothiazole and phenol (B47542) rings are nearly coplanar, with a small dihedral angle between them. nih.gov The conformation of the molecule is stabilized by an intramolecular O—H⋯N hydrogen bond. nih.gov

In another example, {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, the crystal structure reveals that the benzothiazole ring makes a small dihedral angle with the 4-chlorophenylmethanone unit. nih.gov The crystal packing is characterized by C—H⋯N hydrogen bonds, which form dimeric units, and further C—H⋯O and C—H⋯π interactions that lead to a three-dimensional network. nih.gov

The structural information obtained from X-ray diffraction is crucial for understanding the structure-property relationships of these compounds and for designing new molecules with desired characteristics.

Table 4: Crystallographic Data for a Benzothiazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

Computational Chemistry and Theoretical Characterization of 4 Methoxy 1,3 Benzothiazole 2 Thiol

Density Functional Theory (DFT) Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve a balance between accuracy and computational cost. ksu.edu.sa

The optimization of the molecular geometry of 4-Methoxy-1,3-benzothiazole-2-thiol would yield the most stable three-dimensional arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles. For the benzothiazole (B30560) core, the fused ring system is expected to be largely planar. The introduction of a methoxy (B1213986) group at the C4 position would cause minor steric adjustments and electronic redistribution compared to the parent 2-MBT molecule. The C-O bonds of the methoxy group and its orientation relative to the benzene (B151609) ring are key parameters determined through this process.

Electronic structure analysis provides insights into the charge distribution across the molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge landscape. It highlights electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions, which are crucial for predicting intermolecular interactions. For 4-Methoxy-1,3-benzothiazole-2-thiol, the MEP would likely show a high negative potential around the exocyclic sulfur atom of the thione group and the oxygen atom of the methoxy group, indicating these are sites prone to electrophilic attack.

Table 1: Representative Predicted Geometrical Parameters for the Thione Tautomer

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=S Bond Length | Double bond between carbon and exocyclic sulfur | ~1.68 Å |

| C-N Bond Length | Bonds within the thiazole (B1198619) ring | ~1.38 Å |

| C-S-C Angle | Angle within the thiazole ring | ~90-92° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule and understanding its electronic transitions. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In contrast, a large energy gap implies higher kinetic stability.

For 4-Methoxy-1,3-benzothiazole-2-thiol, the HOMO is expected to be localized primarily on the electron-rich regions, such as the thione group and the fused benzene ring, which is further activated by the electron-donating methoxy group. The LUMO would likely be distributed over the heterocyclic ring system. FMO analysis can predict how this molecule would interact with other reagents; for instance, its potential bioactivation pathways can be predicted by examining the distribution of these orbitals. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability |

Spectroscopic Property Predictions through Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful aid in the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. ksu.edu.sa These theoretical predictions, when compared with experimental data, can confirm the proposed structure. For 4-Methoxy-1,3-benzothiazole-2-thiol, calculations would predict distinct signals for the aromatic protons, the N-H proton (in the thione form), and the methoxy group protons. Similarly, ¹³C NMR predictions would help assign the signals for the quaternary carbons and the methoxy carbon.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of bonds. For 4-Methoxy-1,3-benzothiazole-2-thiol, key predicted vibrations would include the N-H stretch (around 3400 cm⁻¹), C-H aromatic stretches (around 3100 cm⁻¹), the characteristic C=S thione stretch (around 1050-1250 cm⁻¹), and the C-O-C asymmetric and symmetric stretches of the methoxy group. Comparing the computed spectrum with experimental data from sources like the NIST Chemistry WebBook for the parent compound helps in assigning the observed bands. nist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For 2-mercaptobenzothiazole (B37678), experimental spectra show characteristic absorption bands, and TD-DFT can help assign these to specific electronic transitions, such as π→π* and n→π* transitions within the conjugated system. hereon.de The presence of the methoxy group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 3: Predicted Characteristic Vibrational Frequencies and Spectroscopic Data

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.8 - 4.0 ppm |

| ¹³C NMR | Thione Carbon (C=S) | 180 - 200 ppm |

| IR | N-H Stretch | 3350 - 3450 cm⁻¹ |

| IR | C=S Stretch | 1050 - 1250 cm⁻¹ |

Tautomerism and Isomerism Studies of the Thiol-Thione Equilibrium

Like many 2-mercapto-N-heterocycles, 4-Methoxy-1,3-benzothiazole-2-thiol can exist in two tautomeric forms: a thiol form (containing an S-H group) and a thione form (containing C=S and N-H groups). Determining the predominant tautomer is crucial as it governs the molecule's chemical properties and biological interactions.

Computational chemistry is exceptionally well-suited to study this equilibrium. By calculating the total electronic energies of both the thiol and thione isomers, the more stable form can be identified. For the parent compound, 2-mercaptobenzothiazole, both theoretical calculations and experimental evidence from NMR spectroscopy have conclusively shown that the thione tautomer is significantly more stable. wikipedia.org Theoretical studies indicate the thione form is more stable by approximately 39 kJ/mol. wikipedia.org

The presence of a 4-methoxy group is not expected to alter this fundamental equilibrium. The methoxy group is an electron-donating group, but its position on the benzene ring does not directly participate in the proton transfer of the tautomerization. Therefore, it is predicted that 4-Methoxy-1,3-benzothiazole-2-thiol overwhelmingly exists in the more stable thione form (4-Methoxy-1,3-benzothiazole-2(3H)-thione) in both the solid state and in solution.

Table 4: Predicted Relative Stability of Tautomers

| Tautomer | Structure | Relative Energy (ΔE) | Stability |

|---|---|---|---|

| Thione | 4-Methoxy-1,3-benzothiazole-2(3H)-thione | 0 kJ/mol (Reference) | More Stable |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. While DFT provides a static, minimum-energy picture, MD simulations reveal how the molecule moves, flexes, and interacts with its environment (like a solvent) at a given temperature. nih.gov

An MD simulation of 4-Methoxy-1,3-benzothiazole-2-thiol would provide insights into its conformational flexibility. The simulation would track the positions of all atoms over a period of nanoseconds, allowing for the analysis of key structural parameters. The Root Mean Square Deviation (RMSD) of the backbone atoms would likely show that the fused benzothiazole ring system is rigid, with low positional deviation over time. In contrast, the Root Mean Square Fluctuation (RMSF) would highlight the more flexible parts of the molecule. The RMSF plot would be expected to show higher fluctuation values for the atoms of the methoxy group, reflecting its rotational freedom around the C-O single bond. Such simulations are invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a protein or receptor. nih.gov

Coordination Chemistry of 4 Methoxy 1,3 Benzothiazole 2 Thiol: Ligand Properties and Metal Complexation

Coordination Modes of the Benzothiazole-2-thiol Ligand

The 4-Methoxy-1,3-benzothiazole-2-thiol ligand, with its CAS Number 51793-98-7, possesses multiple potential donor atoms, suggesting a rich and varied coordination chemistry. achemblock.com The ligand exists in a tautomeric equilibrium between the thiol and thione forms. However, theoretical studies on related benzothiazole (B30560) derivatives suggest that the thione tautomer is generally more stable, particularly upon complexation with metal ions. ccsenet.org

The potential coordination modes of the deprotonated ligand (4-methoxy-1,3-benzothiazole-2-thiolate) are:

Monodentate Coordination: Coordination can occur through either the exocyclic sulfur atom or the endocyclic nitrogen atom.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a metal center through both the endocyclic nitrogen and the exocyclic sulfur atoms.

Bidentate Bridging Coordination: The ligand can bridge two metal centers, with one metal binding to the nitrogen atom and the other to the sulfur atom.

While these modes are well-established for other benzothiazole-2-thiol derivatives, the electronic influence of the methoxy (B1213986) group at the 4-position on the electron density of the donor atoms and, consequently, on the preferred coordination mode of 4-Methoxy-1,3-benzothiazole-2-thiol remains to be experimentally determined.

Synthesis and Characterization of Transition Metal Complexes

Currently, there are no specific published methods for the synthesis of transition metal complexes involving 4-Methoxy-1,3-benzothiazole-2-thiol. However, drawing from the synthesis of complexes with analogous ligands, it is anticipated that the reaction of a metal salt with the ligand in a suitable solvent would yield the desired complexes.

For instance, studies on other substituted benzothiazoles have reported the synthesis of Fe(II), Co(II), and Ni(II) complexes by reacting the corresponding metal chlorides with the ligand in an alcoholic medium, sometimes with the pH adjusted by adding a base like alcoholic ammonia. jocpr.com The characterization of such hypothetical complexes of 4-Methoxy-1,3-benzothiazole-2-thiol would likely involve a suite of spectroscopic and analytical techniques:

| Characterization Technique | Expected Information |

| Infrared (IR) Spectroscopy | Shifts in the ν(C=S) and ν(C=N) stretching frequencies upon coordination would provide evidence of metal-ligand bond formation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR would be used to characterize the ligand and its diamagnetic metal complexes, with changes in chemical shifts indicating coordination. |

| UV-Visible Spectroscopy | Electronic transitions could provide information about the geometry of the metal center. |

| Elemental Analysis | Would determine the stoichiometry of the metal complexes. |

| Magnetic Susceptibility Measurements | Would help in determining the geometry of paramagnetic complexes. |

Main Group Metal and Lanthanide Complexes Involving 4-Methoxy-1,3-benzothiazole-2-thiol

The interaction of 4-Methoxy-1,3-benzothiazole-2-thiol with main group metals and lanthanides is another area devoid of specific research. Studies on the parent 2-mercaptobenzothiazole (B37678) have shown its ability to form complexes with main group elements like gallium and indium. researchgate.net These studies revealed the formation of both mononuclear chelating complexes and dinuclear complexes with bridging ligands. It is plausible that 4-Methoxy-1,3-benzothiazole-2-thiol could form similar complexes.

The coordination chemistry of lanthanide ions with benzothiazole-based ligands is often driven by the potential for luminescence. However, no such studies have been reported for 4-Methoxy-1,3-benzothiazole-2-thiol.

Stability and Reactivity of Metal-4-Methoxy-1,3-benzothiazole-2-thiol Complexes

The stability of metal-thiolate bonds is generally high, and the chelate effect in bidentate coordination would further enhance the stability of the resulting complexes. The reactivity of these potential complexes, such as their susceptibility to oxidation, substitution reactions, or catalytic activity, remains an open field for future research.

Applications of 4 Methoxy 1,3 Benzothiazole 2 Thiol in Chemical Sciences and Materials

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Transition Metal-Catalyzed Organic Transformations

Organocatalytic Applications

There is no available research data to suggest the use of 4-methoxy-1,3-benzothiazole-2-thiol in organocatalytic applications.

Integration into Polymeric Materials and Coatings

Information regarding the integration of 4-methoxy-1,3-benzothiazole-2-thiol into polymeric materials and coatings is not available in the reviewed literature. While benzothiazole (B30560) derivatives can be used in polymer science, specific examples or data for this compound are absent.

Use in Electrochemical Sensing and Optoelectronic Materials

No specific studies detailing the application of 4-methoxy-1,3-benzothiazole-2-thiol in the development of electrochemical sensors or optoelectronic materials were found. The general class of benzothiazoles has been explored for such applications, but research focused on this particular methoxy-substituted thiol derivative is not documented in the available sources.

Chemo-Sensor Development Based on 4-Methoxy-1,3-benzothiazole-2-thiol Derivatives (non-biological sensing)

There is a lack of available scientific literature on the development of non-biological chemo-sensors based on derivatives of 4-methoxy-1,3-benzothiazole-2-thiol.

Electrochemical Properties and Electrochemical Applications of 4 Methoxy 1,3 Benzothiazole 2 Thiol

Cyclic Voltammetry and Redox Behavior Investigations

Currently, there is a notable lack of specific studies in the published literature that focus exclusively on the cyclic voltammetry and detailed redox behavior of 4-Methoxy-1,3-benzothiazole-2-thiol. However, the electrochemical behavior of the broader benzothiazole (B30560) class of compounds provides a basis for understanding its potential redox characteristics.

Benzothiazole derivatives are known to undergo electrochemical reactions, often involving the sulfur and nitrogen heteroatoms within the ring system. For instance, the electrochemical synthesis of benzothiazoles has been achieved through the amalgamation of bis(2-aminophenyl)disulfides with aromatic aldehydes, indicating the redox activity of the core structure. scilit.com The thiol group (-SH) in 2-mercaptobenzothiazole (B37678) (2-MBT), a closely related compound, is a key player in its electrochemical behavior, participating in thiol-thione tautomerism. This equilibrium between the thiol and thione forms can influence the compound's interaction with electrode surfaces and its oxidation-reduction potentials. csic.es

It is hypothesized that the methoxy (B1213986) group (-OCH3) at the 4-position of the benzothiazole ring in 4-Methoxy-1,3-benzothiazole-2-thiol would influence its electronic properties and, consequently, its redox behavior. The electron-donating nature of the methoxy group could potentially lower the oxidation potential of the molecule compared to unsubstituted 2-MBT. Further experimental investigation using techniques like cyclic voltammetry is necessary to elucidate the precise redox potentials and reaction mechanisms for this specific compound.

Electropolymerization Studies of 4-Methoxy-1,3-benzothiazole-2-thiol

The polymerization would likely proceed through the formation of radicals at specific sites on the molecule, which then propagate to form a polymer chain. The thiol group and the aromatic ring are potential sites for such reactions. The presence of the methoxy group could influence the electropolymerization process by affecting the electron density of the benzothiazole ring system, which in turn could alter the reactivity and the properties of the resulting polymer. For a definitive understanding, dedicated research on the electropolymerization of 4-Methoxy-1,3-benzothiazole-2-thiol is required to determine the feasibility, mechanism, and characteristics of the resulting polymer.

Electrochemical Sensing Applications (non-biological focus)

While specific non-biological electrochemical sensing applications for 4-Methoxy-1,3-benzothiazole-2-thiol have not been extensively documented, the benzothiazole scaffold is a known component in the design of chemosensors. Benzothiazole derivatives have been utilized in the development of fluorescent and colorimetric sensors for the detection of various metal ions. nih.gov

For example, a chemosensor based on a biphenyl-benzothiazole derivative was designed for the selective detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov The sensing mechanism often relies on the coordination of the metal ions with the heteroatoms (nitrogen and sulfur) of the benzothiazole ring, leading to a measurable change in the electrochemical or optical properties of the molecule. The methoxy group in 4-Methoxy-1,3-benzothiazole-2-thiol could potentially enhance its selectivity and sensitivity as a sensor by modulating the electron density of the coordinating atoms. This suggests a potential for its use in the development of electrochemical sensors for environmental or industrial monitoring of metal pollutants. However, empirical studies are needed to validate this potential application.

Corrosion Inhibition Studies (as a chemical property application)

The use of benzothiazole derivatives as corrosion inhibitors is a well-established application. These compounds are effective in protecting various metals and alloys from corrosion in aggressive environments. The inhibitive action is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. csic.esnih.gov

Studies on related compounds, such as 2-(4-methoxyphenyl)benzothiazole (B1662006) and other derivatives, have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. chesci.comscispace.comscilit.com The presence of heteroatoms like sulfur and nitrogen, along with the aromatic ring, facilitates the adsorption process through the sharing of lone pair electrons with the vacant d-orbitals of the metal. scispace.com

The methoxy group is considered to be an electron-donating group, which can enhance the electron density on the benzothiazole ring system, thereby strengthening the adsorption bond between the inhibitor and the metal surface. This often leads to higher inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of Methoxy-Substituted Benzothiazole Derivatives on Mild Steel in 1M H₂SO₄

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.0001 | 97.48 |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.00008 | 95.77 |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.00006 | 93.66 |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.0001 | 99.59 |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.00008 | 99.47 |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.00006 | 99.19 |

Data sourced from a study on benzothiazole derivatives. chesci.com

The data in the table indicates that increasing the concentration of the inhibitor generally leads to a higher inhibition efficiency. Furthermore, the presence of multiple methoxy groups, as in the case of 2-(3,4,5-trimethoxy-phenyl)benzothiazole, results in a very high inhibition efficiency, underscoring the positive effect of these substituents. It is therefore highly probable that 4-Methoxy-1,3-benzothiazole-2-thiol would also exhibit significant corrosion inhibition properties.

Mechanistic Investigations of Reactions Involving 4 Methoxy 1,3 Benzothiazole 2 Thiol

Reaction Kinetics and Thermodynamics Studies

The kinetics and thermodynamics of reactions involving 4-Methoxy-1,3-benzothiazole-2-thiol are essential for controlling reaction rates and product distributions. While specific kinetic data for this particular compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on related benzothiazole (B30560) and dithiolethione systems.

Kinetic studies on analogous compounds, such as the thiolysis of dithiolethiones, reveal that reactions involving thiols are often first-order with respect to the thiol concentration. nih.govjohnshopkins.edu The active nucleophile in these reactions is typically the thiolate anion, formed by the deprotonation of the thiol group. nih.govjohnshopkins.edu The rate of reaction is therefore highly dependent on the pH of the medium, which governs the concentration of the more nucleophilic thiolate species.

The presence of the methoxy (B1213986) group at the 4-position of the benzothiazole ring is expected to influence the reaction kinetics. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially affect the acidity of the thiol proton. This, in turn, would alter the concentration of the thiolate anion at a given pH and consequently the reaction rate.

Thermodynamic studies would provide information on the feasibility and position of equilibrium for reactions involving 4-Methoxy-1,3-benzothiazole-2-thiol. Like its parent compound, 2-mercaptobenzothiazole (B37678), it exists in a tautomeric equilibrium between the thiol and thione forms. wikipedia.org Spectroscopic and theoretical studies on 2-mercaptobenzothiazole have shown that the thione tautomer is significantly more stable. wikipedia.org It is anticipated that the 4-methoxy derivative would also predominantly exist in the more stable thione form.

Table 1: Factors Influencing Reaction Kinetics of 4-Methoxy-1,3-benzothiazole-2-thiol

| Factor | Expected Influence | Rationale |

| pH | Increased rate at higher pH | Higher pH increases the concentration of the more nucleophilic thiolate anion. |

| Temperature | Increased rate with increasing temperature | Provides the necessary activation energy for the reaction to proceed. |

| Concentration of Reactants | First-order dependence on thiol concentration | Based on studies of analogous thiol reactions. nih.govjohnshopkins.edu |

| 4-Methoxy Group | Potential rate enhancement | The electron-donating nature of the methoxy group may increase the nucleophilicity of the sulfur atom. |

Catalytic Cycle Elucidation for Metal-Mediated Transformations

Metal-mediated transformations are a cornerstone of modern organic synthesis, and understanding the catalytic cycles involved is key to their development and optimization. While specific catalytic cycles involving 4-Methoxy-1,3-benzothiazole-2-thiol are not extensively detailed, analogies can be drawn from the well-established chemistry of thiols and related sulfur compounds in metal catalysis.

In processes like cross-coupling reactions, the thiolate of 4-Methoxy-1,3-benzothiazole-2-thiol could potentially act as a ligand for a metal catalyst, such as palladium or copper. The catalytic cycle would likely involve steps such as oxidative addition of an electrophile to the metal center, coordination of the thiolate, and reductive elimination to form the desired product and regenerate the catalyst.

The methoxy group could influence the catalytic cycle by altering the electronic properties of the benzothiazole system, which in turn could affect its coordination to the metal center and the rates of the individual steps in the cycle.

Furthermore, in the context of vulcanization, which is a metal-catalyzed or sulfur-mediated process, derivatives of 2-mercaptobenzothiazole are known to act as accelerators. researchgate.net The proposed mechanism involves the formation of polysulfidic species that react with the polymer backbone. researchgate.net It is plausible that 4-Methoxy-1,3-benzothiazole-2-thiol could participate in similar catalytic cycles, with the methoxy group potentially modulating its activity as a vulcanization accelerator.

Mechanistic Insights into Derivatization Reactions

The derivatization of 4-Methoxy-1,3-benzothiazole-2-thiol at its various reactive sites provides a pathway to a diverse range of new compounds with potentially interesting biological and material properties. Mechanistic understanding of these reactions is crucial for achieving desired regioselectivity and yields.

The primary sites for derivatization are the sulfur atom of the thiol group and the aromatic ring. The sulfur atom, particularly in its thiolate form, is a soft nucleophile and readily undergoes S-alkylation, S-acylation, and S-arylation. These are typically S_N2 or S_NAr type reactions. The electron-donating methoxy group at the 4-position would be expected to increase the nucleophilicity of the sulfur atom, potentially leading to faster reaction rates compared to the unsubstituted 2-mercaptobenzothiazole.

In some instances, the reaction conditions can lead to unexpected products. For example, attempts to displace a chloride with a methoxide (B1231860) on a related thiadiazine system containing a benzothiazole-2-thiol moiety resulted in the degradation of the thiadiazine ring and elimination of the benzothiazole-2-thiol. mdpi.com This highlights the importance of understanding competing reaction pathways. The proposed degradation mechanism involves a nucleophilic attack on the ring sulfur or carbon, leading to ring fragmentation. mdpi.com

Table 3: Common Derivatization Reactions of 4-Methoxy-1,3-benzothiazole-2-thiol and Mechanistic Considerations

| Reaction Type | Reagents | Key Mechanistic Steps | Expected Influence of Methoxy Group |

| S-Alkylation | Alkyl halides, Base | Formation of thiolate, S_N2 attack on alkyl halide. | Increased nucleophilicity of sulfur may increase reaction rate. |

| S-Acylation | Acyl chlorides, Base | Formation of thiolate, Nucleophilic acyl substitution. | Increased nucleophilicity of sulfur may increase reaction rate. |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Formation of sigma complex, Aromatization. | Directs electrophiles to positions ortho and para to the methoxy group. |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of disulfide bridge. | The methoxy group is unlikely to significantly alter this fundamental reactivity. |

Future Perspectives and Emerging Research Directions for 4 Methoxy 1,3 Benzothiazole 2 Thiol Research

Exploration of Novel Synthetic Methodologies and Green Chemistry Advancement

The development of efficient and environmentally friendly synthetic processes is a cornerstone of modern chemistry. st-andrews.ac.uk While traditional methods for synthesizing the benzothiazole-2-thiol core often involve high pressures or harsh reagents, future research on 4-Methoxy-1,3-benzothiazole-2-thiol is expected to focus on greener, more sustainable alternatives. nih.govgoogle.com One reported synthesis method involves the reaction of 2-amino-4-methoxythiophenol with carbon disulfide, although specific reaction yields have not been detailed. nih.gov

Emerging research will likely adapt established green methodologies to the synthesis of this specific derivative. These advancements prioritize mild reaction conditions, the use of water as a solvent, and the application of reusable catalysts to minimize environmental impact. nih.govresearchgate.net Methodologies such as microwave-assisted synthesis, which can reduce reaction times and improve yields, present a promising route. jyoungpharm.org Another green approach involves the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide, which avoids the use of transition metals. nih.gov Future studies could explore a similar pathway starting from a suitably substituted 4-methoxyaniline precursor.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Applicability to 4-Methoxy Derivative |

|---|---|---|---|

| Reaction in Aqueous Media | Water as solvent, CuSO₄ catalyst | Environmentally benign, simple work-up, inexpensive. mdpi.com | Requires synthesis of or starting from 2-amino-3-methoxythiophenol. |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction time, often higher yields, energy efficient. jyoungpharm.org | Could be applied to the cyclization of a 4-methoxy substituted precursor. |

| DBU-Promoted Tandem Reaction | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, good to excellent yields for general scaffold. nih.gov | Applicable if starting from a 4-methoxy-substituted o-haloaniline. |

| One-Pot Cyclization | Tetramethylthiuram disulfide (TMTD) in water | Metal/ligand-free, excellent yields, short reaction times. nih.gov | A promising route using 2-amino-3-methoxythiophenol. |

Design and Synthesis of Advanced Functional Materials Incorporating the Scaffold

The benzothiazole-2-thiol moiety is a versatile building block for a variety of functional materials, including corrosion inhibitors, vulcanization accelerators, and components in smart coatings. google.comijper.org The future incorporation of the 4-Methoxy-1,3-benzothiazole-2-thiol scaffold into advanced materials is a significant area of potential research. The presence of the methoxy (B1213986) group, an electron-donating substituent, can be expected to modulate the electronic and optical properties of any resulting material.

In polymer chemistry, this compound could be developed into a functional monomer. google.com Its incorporation into polymer backbones could enhance properties such as thermal stability, conductivity, or photoluminescence. Benzothiazole (B30560) derivatives are known to be used in dyes and as additives in dye-sensitized solar cells. google.comnih.gov The 4-methoxy group could act as a tuning element to shift the absorption and emission spectra of such dyes, making them suitable for specific optical applications. Furthermore, its antioxidant properties could be harnessed in the development of stabilizing additives for plastics and other materials.

| Material Type | Potential Role of the Scaffold | Anticipated Influence of the 4-Methoxy Group |

|---|---|---|

| Functional Polymers | As a monomer or additive. | Enhance thermal stability, modify electronic/optical properties. |

| Organic Dyes | Core chromophore structure. | Tune absorption/emission spectra due to electron-donating nature. nih.gov |

| Anti-Corrosion Coatings | Corrosion inhibitor for metals like copper. ijper.org | Modify surface adsorption properties and inhibitor efficiency. |

| Self-Healing Materials | Component in smart coatings. ijper.org | Could influence the kinetics and efficiency of the healing process. |

Further Development of Catalytic Systems Employing 4-Methoxy-1,3-benzothiazole-2-thiol Ligands

Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzothiazoles, are excellent ligands for coordinating with metal ions. The resulting metal complexes often exhibit significant catalytic activities. An emerging research direction is the use of 4-Methoxy-1,3-benzothiazole-2-thiol as a ligand for the development of novel homogeneous or heterogeneous catalytic systems.

The thiol group and the thiazole (B1198619) nitrogen atom provide potential coordination sites for a variety of transition metals. The electronic properties of the ligand are crucial in determining the stability and reactivity of the metal complex. The electron-donating methoxy group at the 4-position would increase the electron density on the benzothiazole ring system, which could, in turn, enhance the donor properties of the coordinating atoms. This modification can influence the catalytic cycle, potentially leading to higher activity, better selectivity, or stability in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. Future work would involve synthesizing and characterizing these novel metal complexes and evaluating their performance in catalytically important reactions.

| Potential Metal Center | Coordination Site | Potential Catalytic Application | Expected Role of 4-Methoxy Ligand |

|---|---|---|---|

| Copper (Cu) | Nitrogen and/or Sulfur | Cross-coupling reactions (e.g., C-S bond formation). | Modulate electron density on the metal center, affecting reactivity. |

| Palladium (Pd) | Sulfur | Suzuki, Heck, or Sonogashira coupling reactions. | Enhance catalyst stability and turnover number. |

| Ruthenium (Ru) | Nitrogen and Sulfur | Oxidation, reduction, or metathesis reactions. | Tune selectivity (e.g., chemo- or regioselectivity). |

| Cobalt (Co) | Nitrogen and Sulfur | Hydroformylation, C-H activation. | Influence the electronic and steric environment of the active site. |

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 4-Methoxy-1,3-benzothiazole-2-thiol molecule possesses several features that make it an attractive candidate for designing complex supramolecular architectures. These features include a planar aromatic system capable of π–π stacking, and hydrogen bond donor (N-H) and acceptor (S=C, N, and O-methoxy) sites.

Future research could focus on the self-assembly properties of this molecule to form well-defined structures like dimers, chains, or sheets in the solid state. The interplay between N-H···S or N-H···N hydrogen bonds and π–π stacking interactions could lead to novel crystal packing motifs. The presence of the methoxy group could introduce additional, weaker C-H···O interactions, further guiding the supramolecular arrangement. Understanding and controlling these interactions could enable the crystal engineering of materials with specific properties, such as liquid crystals or porous organic frameworks. The ability to form predictable, ordered structures is fundamental to the bottom-up fabrication of new functional materials.

| Non-Covalent Interaction | Participating Groups | Potential Resulting Architecture |

|---|---|---|

| Hydrogen Bonding | N-H (donor), C=S (acceptor), N (acceptor) | Dimers, 1D chains, 2D sheets. |

| π–π Stacking | Fused aromatic benzothiazole rings | Columnar stacks, herringbone packing. |

| C-H···O Interactions | Aromatic C-H (donor), Methoxy O (acceptor) | Reinforcement of 2D or 3D networks. |

| Halogen Bonding (with derivatives) | Halogen substituent (acceptor/donor) | Directional control over crystal packing. |

Q & A

Q. What are the key synthetic methodologies for 4-Methoxy-1,3-benzothiazole-2-thiol, and how do reaction conditions influence yield?

The synthesis of benzothiazole derivatives typically involves cyclization of 2-aminothiophenol with substituted aldehydes or ketones under acidic or oxidative conditions. For example, in a related synthesis (), 4-hydroxyphenyl benzothiazole was prepared by refluxing 2-aminothiophenol with 4-hydroxybenzaldehyde in DMF using sodium metabisulfite as a catalyst. Key factors include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity .

- Catalysts : Sodium metabisulfite or acetic acid facilitates cyclization .

- Temperature : Reflux conditions (~100–120°C) are critical for ring closure .

- Purification : Recrystallization from methanol or ethyl acetate improves purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-Methoxy-1,3-benzothiazole-2-thiol?

Structural confirmation relies on multi-spectral analysis:

- ¹H NMR : Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–8.1 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .

- IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C-O (methoxy, 1250–1300 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for C₈H₇NO₃S₂) validate the molecular formula .

Example : In a related compound (), 5-{[(2-phenylthiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol showed diagnostic peaks at m/z 305 (M+1) and δ 10.04 ppm (SH proton) .

Advanced Research Questions

Q. How does the crystal packing of 4-Methoxy-1,3-benzothiazole-2-thiol derivatives influence their bioactivity?

Crystal structure analysis (e.g., ) reveals that π–π stacking and C–H···π interactions stabilize the molecular conformation, which is critical for binding to biological targets. For example, in 1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the benzothiazole and phenyl rings (6.51–34.02°) modulates steric hindrance and electronic effects, impacting antitumor activity .

Q. Key Findings :

- Planarity : A planar benzothiazole-pyrazole system enhances DNA intercalation .

- Substituent effects : Electron-withdrawing groups (e.g., -F) improve binding affinity to enzymes like HIV-1 protease .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

Discrepancies in bioactivity often arise from variations in assay conditions or structural modifications. For instance:

- Solubility : Poor aqueous solubility (common in thiol-containing compounds) can lead to false negatives. Use of DMSO as a co-solvent (≤1% v/v) improves consistency .

- Metabolic stability : Thiol oxidation to disulfides in vivo may reduce efficacy. Stabilization via methylthio (-SCH₃) substitution () enhances pharmacokinetics .

Case Study : A benzothiazole-triazole hybrid () showed conflicting cytotoxicity results. Re-evaluation under standardized hypoxia conditions (5% O₂) revealed enhanced activity due to nitroreductase activation .

Q. How can computational modeling guide the design of 4-Methoxy-1,3-benzothiazole-2-thiol analogs with improved selectivity?

Docking studies (e.g., ) identify key binding interactions. For example:

Q. What are the challenges in scaling up the synthesis of 4-Methoxy-1,3-benzothiazole-2-thiol for preclinical studies?

Critical issues include:

- Purification : Column chromatography is impractical at scale. Alternatives like recrystallization or flash distillation () reduce costs .

- Byproducts : Thiol oxidation to disulfides requires inert atmospheres (N₂/Ar) during synthesis .

- Yield optimization : Catalyst screening (e.g., MgCl₂ in ) boosts yields from 65% to 75% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.